3-Methoxy-2-phenylquinoline
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Overview
Description
3-Methoxy-2-phenylquinoline is a heterocyclic aromatic compound with the molecular formula C16H13NO. It is a derivative of quinoline, which is a nitrogen-containing compound known for its wide range of applications in medicinal and industrial chemistry. The presence of a methoxy group at the third position and a phenyl group at the second position of the quinoline ring system makes this compound unique and potentially useful in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-2-phenylquinoline can be achieved through several classical and modern synthetic routes. Some of the well-known methods include:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzophenone with an aldehyde in the presence of an acid catalyst.
Pfitzinger Reaction: This involves the reaction of isatin with an aromatic aldehyde in the presence of a base.
Skraup Synthesis: This classical method involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above-mentioned synthetic routes, optimized for higher yields and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are often employed to make the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-2-phenylquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form dihydroquinolines.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, especially at the 5 and 8 positions, using reagents like halogens or nitro compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinolines.
Substitution: Halogenated quinolines
Scientific Research Applications
3-Methoxy-2-phenylquinoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of dyes, pigments, and as a precursor for various organic materials
Mechanism of Action
The mechanism of action of 3-Methoxy-2-phenylquinoline involves its interaction with various molecular targets and pathways. It is known to:
Inhibit Enzymes: The compound can inhibit certain enzymes, such as topoisomerases, which are involved in DNA replication and repair.
Modulate Receptors: It can interact with specific receptors, such as G-protein coupled receptors, to exert its biological effects.
Induce Apoptosis: The compound can induce programmed cell death in cancer cells by activating apoptotic pathways
Comparison with Similar Compounds
3-Methoxy-2-phenylquinoline can be compared with other quinoline derivatives, such as:
2-Phenylquinoline: Lacks the methoxy group, making it less polar and potentially less bioactive.
3-Methoxyquinoline: Lacks the phenyl group, which may reduce its ability to interact with certain biological targets.
4-Methoxy-2-phenylquinoline: The methoxy group is at a different position, which can alter its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which enhances its chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C16H13NO |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
3-methoxy-2-phenylquinoline |
InChI |
InChI=1S/C16H13NO/c1-18-15-11-13-9-5-6-10-14(13)17-16(15)12-7-3-2-4-8-12/h2-11H,1H3 |
InChI Key |
YWWRUNSROBYBES-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC=CC=C2N=C1C3=CC=CC=C3 |
Origin of Product |
United States |
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